Erythromycin Ethylsuccinate
Description
Structure
2D Structure
Properties
IUPAC Name |
4-O-[(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] 1-O-ethyl butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H75NO16/c1-15-29-43(11,52)36(48)24(5)33(47)22(3)20-41(9,51)38(25(6)34(26(7)39(50)57-29)59-32-21-42(10,53-14)37(49)27(8)56-32)60-40-35(28(44(12)13)19-23(4)55-40)58-31(46)18-17-30(45)54-16-2/h22-29,32,34-38,40,48-49,51-52H,15-21H2,1-14H3/t22-,23-,24+,25+,26-,27+,28+,29-,32+,34+,35-,36-,37+,38-,40+,41-,42-,43-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYZCCDSJNWWJL-YXOIYICCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CCC(=O)OCC)(C)O)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)OC(=O)CCC(=O)OCC)(C)O)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H75NO16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022993 | |
| Record name | Erythromycin ethylsuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
862.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
FREELY SOL IN ACETONE & CHLOROFORM; SOL IN 95% ETHANOL & BENZENE; SPARINGLY SOL IN ETHER; VERY SLIGHTLY SOL IN WATER, FREELY SOLUBLE IN ALC, SOL IN POLYETHYLENE GLYCOL | |
| Record name | ERYTHROMYCIN ETHYL SUCCINATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3075 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE OR SLIGHTLY YELLOW, CRYSTALLINE POWDER | |
CAS No. |
1264-62-6 | |
| Record name | Erythromycin ethyl succinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1264-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Erythromycin ethylsuccinate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001264626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | erythromycin ethylsuccinate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756758 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Erythromycin ethylsuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Erythromycin ethyl succinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.667 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ERYTHROMYCIN ETHYLSUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1014KSJ86F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ERYTHROMYCIN ETHYL SUCCINATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3075 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Molecular Mechanisms of Action and Target Interactions
Bacteriostatic Action Principles
Erythromycin (B1671065) ethylsuccinate primarily exhibits a bacteriostatic action, meaning it inhibits bacterial growth and replication rather than directly killing the bacteria patsnap.compatsnap.comnih.govhres.cawikipedia.orgnih.govdermnetnz.org. By preventing bacterial protein synthesis, the drug effectively curbs the bacteria's ability to multiply and spread, allowing the host's immune system to clear the infection patsnap.compatsnap.com. However, it is important to note that at higher concentrations or against highly susceptible organisms, erythromycin ethylsuccinate can exhibit bactericidal properties patsnap.comnih.govhres.cahres.ca.
Table 1: Key Molecular Interactions of this compound
| Target | Specificity | Mechanism of Inhibition | Outcome |
| 50S Ribosomal Subunit | 23S ribosomal RNA | Binds to prevent protein synthesis | Inhibits bacterial growth and replication |
| Translocation Step | Ribosome-mRNA complex | Blocks ribosomal movement along mRNA | Halts polypeptide chain elongation |
| Ribosome Assembly | 50S ribosomal subunit formation | Impedes proper assembly of the large subunit | Further hinders bacterial protein synthesis |
Molecular Basis of Antimicrobial Resistance to Erythromycin Ethylsuccinate
Ribosomal Modification Mechanisms
Macrolide antibiotics, including erythromycin (B1671065) ethylsuccinate, exert their antimicrobial action by binding to the 50S ribosomal subunit of susceptible bacteria, thereby inhibiting protein synthesis. Specifically, macrolides interact with nucleotides, primarily A2058 and A2059, located in the V region of the 23S ribosomal RNA (rRNA) domain of the 50S ribosome. wikipedia.orgmims.commims.comwikipedia.orgfishersci.canih.govnih.gov Alterations to this ribosomal binding site are a common and highly effective mechanism of resistance. wikipedia.org
Role of 23S rRNA Methylation in Binding Affinity Reduction
A predominant mechanism of resistance to erythromycin ethylsuccinate involves the post-transcriptional modification of 23S rRNA through methylation. This modification is mediated by erythromycin ribosome methylase (Erm) enzymes, which are encoded by various erm genes, such as ermA, ermB, ermC, and ermTR. wikipedia.orgmims.comwikipedia.orgmims.comfishersci.camims.comciteab.comnih.govnih.govcalpaclab.comijopp.orguni.luuni.lumitoproteome.orgcdutcm.edu.cnuni.lu These Erm enzymes catalyze the methylation of specific adenine (B156593) residues, most notably A2058 (and sometimes A2059, based on Escherichia coli numbering), within the 23S rRNA. wikipedia.orgmims.comfishersci.cacalpaclab.comijopp.orgmitoproteome.orgcdutcm.edu.cn
The methylation at these critical nucleotides induces a conformational change in the ribosomal structure. nih.govuni.lu This structural alteration subsequently reduces the binding affinity of macrolides, including this compound, to their target site on the 50S ribosomal subunit, thereby preventing the inhibition of polypeptide chain elongation. wikipedia.orgmims.comfishersci.cacalpaclab.comuni.lu This mechanism often results in a broad-spectrum resistance phenotype known as MLSʙ (macrolide-lincosamide-streptogramin B) resistance, conferring cross-resistance to chemically distinct but functionally overlapping lincosamide (e.g., clindamycin, lincomycin) and streptogramin B antibiotics that share the same ribosomal binding site. wikipedia.orgmims.commims.comfishersci.caciteab.comnih.govnih.govcalpaclab.comuni.lunih.govfishersci.ca MLSʙ resistance can be either constitutive, where the methylase is produced continuously, or inducible, requiring the presence of an inducing antibiotic like erythromycin for enzyme production. mims.comnih.gov
Efflux Pump Systems
Efflux pumps represent another significant mechanism by which bacteria develop resistance to this compound. These systems function as active transporters that expel the antibiotic from the bacterial cell, thereby reducing its intracellular concentration to sub-inhibitory levels. wikipedia.orgwikipedia.orgnih.govuni.lunih.govwikipedia.orgmims.comfishersci.nofishersci.ca
In Gram-positive organisms, acquired macrolide resistance by active efflux is primarily mediated by two classes of pumps: members of the ATP-binding cassette (ABC) transporter superfamily and the Major Facilitator Superfamily (MFS). wikipedia.org Key genes associated with macrolide efflux include mef genes (e.g., mefA, mefE) and msr genes (e.g., msrA, msrD). wikipedia.orgnih.govuni.luwikipedia.orgmims.comwikipedia.org For instance, the Mef(A) protein, a member of the MFS family, drives efflux via proton motive force and specifically affects 14- and 15-membered macrolides, resulting in the M phenotype. wikipedia.orgmims.comfishersci.no This efflux-mediated resistance typically leads to a lower level of macrolide resistance compared to ribosomal modification. wikipedia.orguni.lunih.govfishersci.no Some efflux pump systems, such as those involving mef and mel genes, are inducible by erythromycin. mims.comwikipedia.org
Enzymatic Inactivation Pathways
Bacterial enzymatic inactivation pathways directly modify or degrade macrolide antibiotics, rendering them ineffective. This mechanism typically involves enzymes that chemically alter the macrolactone ring of the antibiotic, thereby preventing its proper binding to the ribosomal target site. wikipedia.orgnih.govfishersci.nowikipedia.orgwikipedia.orgmims.comwikidoc.orgmims.com
The primary enzymes responsible for macrolide inactivation are macrolide esterases, such as EreA and EreB. These esterases hydrolytically cleave the macrolactone ring of 14- and 15-membered macrolides, including erythromycin, clarithromycin (B1669154), roxithromycin, and azithromycin (B1666446), leading to ring opening and the inability of the antibiotic to effectively bind to the peptide exit tunnel of the ribosome. nih.govwikipedia.orgwikipedia.orgmims.comwikidoc.orgmims.comctdbase.org The genes encoding these macrolide esterases, like ereA and ereB, have been identified on plasmids and integrons, facilitating their horizontal transfer between bacterial strains. wikipedia.orgmims.com Another class of inactivating enzymes includes macrolide phosphotransferases, encoded by mph genes, which can also confer resistance by chemically modifying the antibiotic. nih.govmims.comwikidoc.org
In Vitro Antagonism with Co-administered Antimicrobials
Specific antimicrobials that have shown in vitro antagonism with erythromycin include:
Lincosamides: Clindamycin and lincomycin. wikipedia.orgnih.govmims.comfishersci.co.uk
Amphenicols: Chloramphenicol. wikipedia.orgnih.govmims.comfishersci.co.uk
Beta-lactam antibiotics: Such as penicillin and cephalosporins. nih.govfishersci.co.uk
Other antibiotics: Streptomycin and colistin. nih.gov
This antagonism may arise from various mechanisms, including competition for shared ribosomal binding sites or the induction of resistance mechanisms by one drug that reduces the effectiveness of the other. For instance, the same ribosomal target site (23S rRNA) is often involved in the binding of macrolides, lincosamides, and streptogramin B, leading to competitive inhibition when co-administered. wikipedia.org
Chemical Synthesis and Prodrug Design Principles
Esterification Chemistry of Erythromycin (B1671065) Ethylsuccinate
The conversion of erythromycin to erythromycin ethylsuccinate is achieved through a targeted chemical modification known as esterification.
Erythromycin is a complex molecule featuring a 14-membered lactone ring to which two sugar moieties are attached: L-cladinose and D-desosamine. The key reaction to form this compound involves the selective esterification of the 2'-hydroxyl (-OH) group of the D-desosamine sugar. uomus.edu.iquomus.edu.iqfda.gov This position is chemically reactive and accessible for acylation.
The reaction pathway typically involves reacting erythromycin (usually as the free base) with an acylating agent, such as ethyl succinyl chloride or monoethylsuccinyl chloride, in a suitable organic solvent. google.comresearchgate.net The process is conducted in the presence of a base, like potassium carbonate, which acts as an acid scavenger to neutralize the hydrochloric acid formed as a byproduct, driving the reaction to completion. google.com The esterification at the 2'-hydroxyl position results in the formation of erythromycin 2'-(ethyl succinate). fda.gov Studies analyzing the molecular conformation have shown that this esterification reduces the rotational freedom of the desosamine (B1220255) sugar relative to the macrolide ring. nih.gov
This compound is an inactive prodrug designed to be converted into the active erythromycin base within the body. uomus.edu.iqpatsnap.com This formulation strategy addresses several key biopharmaceutical challenges:
Enhanced Acid Stability : Erythromycin base is highly unstable in the acidic environment of the stomach (pH 1-3). It undergoes rapid acid-catalyzed intramolecular degradation to form inactive anhydroerythromycin, a spiroketal derivative. scirp.orgacs.orgpharmgkb.org The esterification at the 2'-hydroxyl group provides a degree of protection against this degradation, allowing more of the drug to pass through the stomach intact. nih.govpatsnap.com
Improved Oral Bioavailability : By protecting the drug from gastric acid, the prodrug formulation leads to more reliable and increased absorption in the small intestine. patsnap.comwikipedia.org this compound is absorbed as the intact ester and is subsequently hydrolyzed by esterase enzymes in the bloodstream to release the pharmacologically active erythromycin base. uomus.edu.iquomus.edu.iq
Taste Masking : The free base form of erythromycin has a pronounced bitter taste, which is a significant barrier to compliance, particularly in pediatric liquid formulations. acs.orgnih.gov The ethylsuccinate ester is essentially tasteless, making it much more palatable for oral administration. nih.gov
Synthetic Methodologies and Purification Techniques
The industrial production of this compound involves controlled chemical synthesis followed by rigorous purification to ensure the quality and purity of the final product.
Synthetic methodologies often employ a two-phase solvent system. One patented process describes dissolving erythromycin base in tetrahydrofuran (B95107) (THF) and adding an aqueous solution of potassium carbonate. google.com The mixture is cooled, and ethyl succinyl chloride is added gradually while maintaining the temperature. google.com The progress of the reaction can be monitored using thin-layer chromatography (TLC). google.com
Purification is a critical step to remove unreacted starting materials, byproducts, and solvents. A common method for isolating the product is crystallization. researchgate.net After the reaction is complete, the addition of water to the organic solvent mixture reduces the solubility of the this compound, causing it to precipitate or crystallize out of the solution. google.com The resulting crystals are then filtered, washed, and dried. For higher purity, other chromatographic techniques like column chromatography and High-Performance Liquid Chromatography (HPLC) are standard methods used in the analysis and purification of macrolide antibiotics. column-chromatography.com Techniques such as antisolvent crystallization have also been explored to control crystal size and morphology, although challenges like "oiling-out" (separation as a liquid phase) can occur in certain solvent systems like THF-water. acs.org
| Parameter | Methodology Description | Source |
|---|---|---|
| Starting Material | Erythromycin USP quality free base | google.com |
| Acylating Agent | Ethyl succinyl chloride | google.com |
| Solvent System | Two-phase system: Tetrahydrofuran (organic) and aqueous potassium carbonate solution (aqueous base) | google.com |
| Reaction Temperature | Cooled to 18°C to 20°C during addition of acylating agent, then increased to 32°C to 40°C | google.com |
| Reaction Monitoring | Thin Layer Chromatography (TLC) | google.com |
| Purification Method | Crystallization induced by the addition of water | google.com |
| Alternative Synthesis | Acylation with monoethylsuccinyl chloride in methylene (B1212753) chloride solution | researchgate.net |
| Alternative Purification | Crystallization in water at pH 8-8.5 and 5°C | researchgate.net |
Comparative Analysis of Erythromycin Ester Stability in Acidic Environments
The primary rationale for developing erythromycin esters was to enhance stability in acidic conditions. However, the degree of stability varies among different forms of the antibiotic.
Erythromycin base is exceptionally labile in acid. At pH 2, it undergoes 10% decay in just 3.7 seconds. pharmgkb.org Its degradation involves an intramolecular reaction between the C-9 ketone, the C-6 hydroxyl group, and the C-12 hydroxyl group, leading to the formation of inactive spiroketal products. scirp.orgpharmgkb.org
Erythromycin stearate (B1226849), a salt of erythromycin, was also developed to improve stability, but studies have shown that it also dissolves and is readily destroyed by gastric acid. who.intnih.gov In simulated gastric fluid, significant degradation of the stearate form can occur rapidly. who.intnih.gov
The 2'-ethylsuccinate ester offers improved, though not absolute, protection. acs.org Kinetic studies reveal that the degradation of erythromycin A 2'-ethyl succinate (B1194679) in acid still occurs, but through a different, slower pathway involving the loss of the cladinose (B132029) sugar. acs.orgnih.gov A significant finding is the difference in stability between esters of erythromycin A and erythromycin B. Research has demonstrated that erythromycin B 2'-ethyl succinate is substantially more stable than its erythromycin A counterpart, degrading nearly 40 times more slowly in acidic conditions. acs.orgnih.gov This enhanced stability makes the erythromycin B ester an attractive prospect as a prodrug. nih.gov
| Erythromycin Form | Relative Stability in Acid (pH < 4) | Primary Degradation Pathway | Source |
|---|---|---|---|
| Erythromycin A (Base) | Extremely Low (T1/10 ≈ 3.7 sec at pH 2) | Rapid intramolecular spiroketal formation | acs.orgpharmgkb.org |
| Erythromycin Stearate | Low (readily dissolved and inactivated) | Dissolution to erythromycin hydrochloride followed by rapid degradation | who.intnih.gov |
| Erythromycin A 2'-Ethylsuccinate | Moderate (More stable than base/stearate) | Slow loss of the cladinose sugar | acs.orgacs.orgnih.gov |
| Erythromycin B 2'-Ethylsuccinate | High (Degrades ~40x slower than A-ester) | Slow loss of the cladinose sugar | acs.orgnih.gov |
Pharmacokinetic Principles and Metabolic Pathways
Absorption and Hydrolysis Kinetics of the Prodrug in Biological Systems
Erythromycin (B1671065) ethylsuccinate is readily absorbed from the gastrointestinal tract, a process that can occur in both fasting and non-fasting states. fda.govfda.govdrugs.com As a prodrug, it is absorbed in its ester form and subsequently undergoes hydrolysis in the body to release the active erythromycin base. uomus.edu.iqmedsafe.govt.nzconicet.gov.ar This hydrolysis is a critical step for the drug's therapeutic action.
The rate and extent of absorption and subsequent hydrolysis can be influenced by the formulation. For instance, studies comparing different formulations, such as enteric-coated pellets versus the ethylsuccinate salt, have shown variations in peak serum concentrations (Cmax) and the time to reach peak concentration (Tmax). karger.com One study in infants under four months of age found that peak concentrations for erythromycin ethylsuccinate occurred approximately one hour after administration. nih.govasm.org Another study comparing granules and capsules of this compound reported a Tmax of around 0.8 hours for both formulations. researchgate.net
The bioavailability of erythromycin from the ethylsuccinate ester can be variable. While it is designed to protect the antibiotic from degradation in the acidic environment of the stomach, the conversion to the active base is not always complete. conicet.gov.arscispace.com The physical state of the formulation, such as amorphous versus crystalline forms, can also impact bioavailability, with amorphous forms sometimes showing greater bioavailability. asm.org
A detailed kinetic study revealed that in acidic conditions, erythromycin A and its ethylsuccinate ester can degrade, forming anhydroerythromycin A and an enol ether, both of which are considered inactive reservoirs for the parent drug. researchgate.net The stability of the ester bond is pH-dependent, with hydrolysis occurring more readily in the neutral to basic conditions found in the small intestine and plasma. researchgate.netresearchgate.net
Table 1: Pharmacokinetic Parameters of this compound Formulations
| Formulation | Cmax (µg/L) | Tmax (h) | t1/2 (h) | AUC0-t (µg·h/L) | Relative Bioavailability (%) | Reference |
| Granules (Test) | 2.13 ± 0.64 | 0.86 ± 0.22 | 2.04 ± 0.2 | 4.96 ± 1.73 | 109.1 ± 22.8 | researchgate.net |
| Granules (Reference) | 2.16 ± 0.61 | 0.80 ± 0.13 | 1.97 ± 0.4 | 4.63 ± 1.52 | - | researchgate.net |
| Granules (Test) | 591 ± 144 | 0.80 ± 0.39 | 1.49 ± 0.72 | 1085 ± 304 | 106.1 ± 12.8 | researchgate.net |
| Capsules (Reference) | 576 ± 133 | 0.81 ± 0.40 | 1.15 ± 0.57 | 1074 ± 301 | - | researchgate.net |
Cmax: Maximum plasma concentration, Tmax: Time to reach maximum plasma concentration, t1/2: Half-life, AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
This table is interactive. Click on the headers to sort the data.
Hepatic Metabolism and Cytochrome P450 System Interactions
Erythromycin, once hydrolyzed from its ethylsuccinate prodrug, undergoes extensive metabolism in the liver. fda.govfda.govanmfonline.org The primary system responsible for this metabolism is the cytochrome P450 (CYP) enzyme system, particularly the CYP3A subfamily. fda.gov Erythromycin acts as both a substrate and an inhibitor of CYP3A enzymes. fda.govfda.gov
The major metabolic pathway for erythromycin is N-demethylation, a reaction catalyzed predominantly by the CYP3A4 isozyme. lookchem.comdrugbank.comnih.gov This process converts erythromycin into inactive metabolites. lookchem.com The sensitivity of this reaction has made erythromycin N-demethylation a common method for phenotyping hepatic CYP3A function. nih.gov
In acidic environments, such as the stomach, erythromycin can also be degraded into inactive anhydro forms, like anhydroerythromycin. drugbank.cominvivochem.com While this degradation can reduce the bioavailability of the active drug, the resulting metabolites have their own pharmacological implications. researchgate.netdrugbank.com
Anhydroerythromycin, a major acid degradation product of erythromycin, is a more potent inhibitor of certain CYP450 enzymes than the parent compound. nih.gov Studies have shown that anhydroerythromycin can form an inactive complex with reduced cytochrome P-450. nih.gov This complex formation contributes to the drug-drug interaction potential of erythromycin. drugbank.comnih.gov The inhibition of enzymes like steroid 6β-hydroxylase by anhydroerythromycin has been demonstrated in liver microsomes. nih.gov The variable formation of these anhydro-metabolites may explain some of the discrepancies observed in the extent of drug interactions with erythromycin. nih.gov
Elimination Pathways: Biliary and Renal Excretion
The primary route of elimination for erythromycin is through the liver. fda.govfda.govdrugs.commedicines.org.uk After being concentrated in the liver, the drug and its metabolites are excreted into the bile. fda.govfda.govfda.govnih.govnih.gov Studies have shown that bile concentrations of erythromycin can be significantly higher than corresponding serum levels. nih.govnih.gov
Renal excretion plays a minor role in the elimination of erythromycin. Less than 5% of an orally administered dose is excreted in its active form in the urine. fda.govfda.govfda.gov The elimination half-life of erythromycin is generally between 1.5 and 2.0 hours. wikipedia.org
Influence of Formulation Characteristics on Pharmacokinetic Profiles
The formulation of this compound significantly influences its pharmacokinetic profile. scispace.comasm.org Different formulations can lead to variations in bioavailability, absorption rate, and peak plasma concentrations. karger.com
For example, a study comparing enteric-coated pellets with stearate (B1226849) and ethylsuccinate formulations found that the pellets resulted in higher peak serum concentrations and a greater area under the curve (AUC), indicating better bioavailability, despite a longer time to reach peak concentration. karger.com Another study found that an amorphous formulation of this compound had greater bioavailability than a crystalline formulation. asm.org
The physical state (amorphous vs. crystalline) and the delivery system (granules, capsules, solid-lipid microparticles) can all affect the dissolution, absorption, and subsequent hydrolysis of the prodrug. researchgate.netscispace.comasm.orgresearchgate.net Research into novel formulations, such as solid-lipid microparticles, aims to further improve the oral efficacy and bioavailability of this compound by protecting it from acid degradation and enhancing its absorption. scispace.com
Table 2: Comparison of Pharmacokinetic Parameters for Different Erythromycin Formulations
| Formulation | Cmax (µg/ml) | Tmax (h) | AUC (µg·h/ml) | Reference |
| Erythromycin Estolate (Single Dose) | 0.92 ± 0.80 | - | 20.39 | asm.org |
| This compound (Single Dose) | 0.58 ± 0.57 | - | 1.88 | asm.org |
| Erythromycin Estolate (Multiple Doses) | 2.62 ± 0.98 | - | 30.61 | asm.org |
| This compound (Multiple Doses) | 2.06 ± 1.52 | - | 4.68 | asm.org |
| Erythromycin Estolate (Infants) | Higher | 3 | ~3x Ethylsuccinate | nih.govasm.orgasm.org |
| This compound (Infants) | Lower | 1 | - | nih.govasm.orgasm.org |
Cmax: Maximum plasma concentration, Tmax: Time to reach maximum plasma concentration, AUC: Area under the plasma concentration-time curve.
This table is interactive. Click on the headers to sort the data.
Structure Activity Relationships Sar and Rational Drug Design
Correlating Structural Modifications with Biological Activity
The antibacterial efficacy of erythromycin (B1671065) and its derivatives is intrinsically linked to their chemical architecture. Understanding how specific structural changes affect biological function has been pivotal in overcoming the limitations of the original molecule.
The foundational structure of Erythromycin A features a 14-membered macrocyclic lactone ring, a ketone group at the C9 position, and a hydroxyl group at the C6 position. uomus.edu.iqscirp.org The integrity of this macrocycle is essential for antibacterial activity. researchgate.net However, the spatial proximity of the C6-hydroxyl and the C9-ketone is also the molecule's primary weakness. In the acidic environment of the stomach, these two groups undergo an intramolecular cyclization reaction to form an inactive 8,9-anhydro-6,9-hemiketal, and subsequently a 6,9;9,12-spiroketal. scirp.org This degradation not only reduces the drug's bioavailability but the resulting hemiketal derivative has been linked to gastrointestinal side effects by interfering with motilin receptors. scirp.org
Rational drug design efforts have focused on modifying these specific sites to prevent this degradation while retaining or enhancing antibacterial action.
Modification of the C6-Hydroxyl Group: A key breakthrough was the methylation of the C6-hydroxyl group. This modification, which led to the development of Clarithromycin (B1669154) , blocks the intramolecular hemiketalization, significantly improving the compound's acid stability and oral bioavailability. nih.govresearchgate.net
Modification of the C9-Carbonyl Group: The C9-ketone has been a versatile site for chemical modulation.
Transformation of the ketone into an N-9-oxime derivative served as an intermediate for creating ether oximes like Roxithromycin . This change enhances acid stability and improves digestive absorption. scirp.orgscirp.org
A more profound modification involved a Beckmann rearrangement of the oxime intermediate. This chemical reaction led to the insertion of a nitrogen atom into the macrolactone ring, expanding it from a 14-membered to a 15-membered ring. scirp.orgscirp.org The resulting class of compounds, known as azalides, is exemplified by Azithromycin (B1666446) , which exhibits enhanced stability and a broader spectrum of activity, particularly against Gram-negative bacteria. scirp.orgnih.gov
Macrocyclic Ring Size: The evolution from 14-membered rings (Erythromycin, Clarithromycin) to 15-membered rings (Azithromycin) demonstrated that the ring size itself is a critical determinant of the drug's pharmacokinetic and pharmacodynamic profile. msdvetmanual.comscirp.orgwikipedia.org While the 14-membered core was long considered essential, the success of Azithromycin shattered this dogma, opening new avenues for macrolide design. nih.gov
Hydrophobicity is a crucial physicochemical property that governs a drug's ability to cross biological membranes and interact with its target. In macrolide antibiotics, this property is carefully balanced. The macrocycle itself has hydrophobic regions, while the various hydroxyl groups and sugar moieties contribute to its hydrophilic character. ucl.ac.be
Quantitative structure-activity relationship (QSAR) studies have demonstrated the complex role of hydrophobicity, often represented by the logarithm of the partition coefficient (log P). A study on 6-O-methylerythromycin 9-O-substituted oxime derivatives revealed a distinct correlation between hydrophobicity and activity against different bacterial strains. nih.gov
Against Erythromycin-Resistant Strains: For resistant strains, a positive coefficient for log P was observed, indicating that higher hydrophobicity is favorable for antibacterial activity. This may be due to an enhanced ability to penetrate or accumulate within resistant bacteria. nih.gov
Against Erythromycin-Susceptible Strains: Conversely, for susceptible strains, a negative log P coefficient suggested that increased hydrophilicity is important for activity. nih.gov
These findings highlight that optimizing hydrophobicity is a nuanced task that must consider the target pathogen and its resistance mechanisms. Modifications that increase hydrophobicity, such as conjugating the erythromycin molecule with adamantane, have been explored to improve bioavailability and facilitate targeted drug delivery. nih.govresearchgate.net
| Bacterial Strain Type | Correlation with Hydrophobicity (log P) | Implication for Drug Design |
|---|---|---|
| Erythromycin-Resistant (e.g., S. aureus J-109) | Positive (Higher hydrophobicity is favorable) | Increasing the hydrophobic character of derivatives may enhance activity against resistant pathogens. |
| Erythromycin-Susceptible (e.g., S. aureus 209P) | Negative (Higher hydrophilicity is favorable) | Maintaining or increasing hydrophilicity is beneficial for activity against susceptible strains. |
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR represents a computational approach to formalize the connection between the chemical structure of a series of compounds and their biological activity. researchgate.net For macrolides, QSAR models have been instrumental in identifying the key molecular descriptors that drive antibacterial potency, guiding the synthesis of more effective derivatives.
Several QSAR studies have been performed on erythromycin derivatives using various statistical methods, including the Hansch-Fujita method, multiple linear regression (MLR), and Bayesian-regularized Genetic Neural Networks (BRGNNs). nih.govnih.gov These models correlate biological activity with physicochemical descriptors such as:
Hydrophobicity parameters (log P): As discussed, this measures the molecule's lipophilicity. nih.gov
Steric parameters (Sterimol L, B1, B5): These describe the size and shape of substituents. For instance, studies found that long, bulky substituents on the 9-O-oxime group were unfavorable for activity. nih.gov
Quantum Chemical Descriptors: These parameters, derived from quantum mechanics, describe the electronic properties of the molecule. Models for 11,12-cyclic carbamate (B1207046) derivatives of 6-O-methylerythromycin A revealed that the binding affinity to the target receptor is significantly modulated by electron-related terms. nih.gov
Furthermore, 3D-QSAR studies on ketolide derivatives have provided a more detailed, three-dimensional map of how different structural regions influence activity, which is critical for designing new drugs with improved potency against resistant strains. tandfonline.com
| QSAR Model/Study | Erythromycin Derivatives Studied | Key Findings/Descriptors |
|---|---|---|
| Hansch-Fujita Analysis | 6-O-methyl EM 9-O-substituted oximes | Identified log P and Sterimol parameters as critical. Showed opposing influence of hydrophobicity on resistant vs. susceptible strains. nih.gov |
| MLR and BRGNN Models | 11,12-cyclic carbamate derivatives of 6-O-methylerythromycin A | Revealed that binding affinity is primarily modulated by electron-related quantum chemical descriptors. nih.gov |
| 3D-QSAR and Molecular Docking | Ketolide derivatives | Generated 3D models highlighting favorable and unfavorable regions for hydrophobic and electrostatic interactions, guiding future ketolide design. tandfonline.com |
In Silico Approaches in Macrolide Derivative Design
Modern drug discovery has increasingly moved towards in silico (computer-based) methods to rationalize and accelerate the design process. nih.govnih.gov These computational strategies allow researchers to predict the properties of novel compounds before undertaking costly and time-consuming synthesis. pnas.org
Virtual Screening and Library Design: Software has been developed to simulate the biosynthetic pathways of macrolides, allowing for the generation of vast virtual libraries of potential derivatives. These libraries can then be screened computationally to identify candidates with desired biological activities, providing a rational basis for selecting which molecules to synthesize and test. nih.gov
Molecular Docking: This technique predicts how a ligand (the drug) binds to the active site of its receptor (the bacterial ribosome). mdpi.com Docking studies have been crucial in understanding the interactions of ketolides with the 23S rRNA of the 50S ribosomal subunit, helping to explain their high affinity and their activity against resistant strains. tandfonline.commdpi.com
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the drug-receptor complex over time. These simulations have been used to study how erythromycin and its derivatives interact with both wild-type and mutated ribosomes. osti.gov This approach has illuminated the molecular causes of resistance and has been used to design derivatives with modified linkers and side chains that can establish new, favorable interactions within the ribosomal tunnel to overcome these resistance mechanisms. osti.gov
Rational Prioritization Strategy: A tiered computational approach combining free energy simulations and quantum mechanics/molecular mechanics (QM/MM) calculations can be used to screen candidates based on solubility, membrane permeability, and binding affinity. This strategy creates a highly enriched library of compounds with a greater probability of antibacterial activity, significantly accelerating the development of new antibiotic derivatives. nih.govpnas.org
| In Silico Technique | Application in Macrolide Design | Example/Reference |
|---|---|---|
| Virtual Library Screening | Generates and screens large numbers of theoretical macrolide structures to identify promising candidates. | Use of Biogenerator software to create and analyze virtual erythromycin libraries. nih.gov |
| Molecular Docking | Predicts the binding mode and affinity of derivatives to the bacterial ribosome. | Used to investigate the binding of azithromycin derivatives and ketolides to 23S rRNA. tandfonline.commdpi.com |
| Molecular Dynamics (MD) Simulations | Studies the dynamic interactions between macrolides and both wild-type and resistant ribosomes. | Illuminated resistance mechanisms and guided the design of new azithromycin derivatives. osti.gov |
| Rational Prioritization (QM/MM) | Screens candidates based on multiple physicochemical and binding properties to enrich for active compounds. | Led to the design of a candidate up to 56 times more active than telithromycin (B1682012) against resistant pathogens. nih.gov |
Pharmacochemical Evolution of Erythromycin Derivatives: From Macrolides to Neomacrolides and Ketolides
The development of erythromycin derivatives is a classic example of pharmacochemical evolution, where each new generation of drugs was designed to address the shortcomings of the previous one. scirp.orgscirp.org
First Generation (Erythromycin A): The parent compound, discovered in 1952, was effective but limited by its acid instability, narrow spectrum, and gastrointestinal side effects. scirp.orgresearchgate.net
Second Generation (Neomacrolides): This class emerged from targeted chemical modulations of the Erythromycin A scaffold to improve its pharmacokinetic profile and stability. scirp.orgscirp.org
Clarithromycin and Roxithromycin: These 14-membered ring derivatives were created by modifying the C6 and C9 positions, respectively, to block acid-catalyzed degradation. This resulted in better stability and oral bioavailability. scirp.org
Azithromycin: This 15-membered azalide was created through ring expansion, a more significant structural change. This modification conferred superior acid stability and a unique pharmacokinetic profile that allowed for less frequent dosing, as well as a broader antibacterial spectrum. scirp.orgscirp.org
Third Generation (Ketolides): The rise of bacterial resistance to first and second-generation macrolides prompted the development of ketolides. researchgate.net These semi-synthetic derivatives feature several key structural changes designed to overcome common resistance mechanisms. nih.gov
Replacement of L-cladinose: The neutral sugar at position C3, which can induce resistance, is removed and the resulting 3-hydroxyl group is oxidized to a 3-keto group. This is the defining feature of ketolides. nih.govnih.gov
Modification at C11/C12: The hydroxyl groups at these positions are often converted into a cyclic carbamate. nih.govnih.gov This change, along with the C3-keto group, leads to a conformation that binds with higher affinity to the ribosome, even those modified by resistance enzymes. scirp.orgnih.gov
Addition of Side Chains: Ketolides like Telithromycin and Cethromycin (B1668416) incorporate arylalkyl side chains, which create additional interaction points within the ribosomal exit tunnel, further strengthening their binding and enhancing their potency against resistant pathogens. nih.gov
| Generation | Example Compound(s) | Key Structural Modification(s) | Resulting Improvement(s) |
|---|---|---|---|
| 1st Gen Macrolide | Erythromycin A | Natural 14-membered ring | Baseline activity; foundation for derivatives. scirp.org |
| 2nd Gen Neomacrolide | Clarithromycin, Roxithromycin | Methylation of C6-OH or modification of C9-ketone. scirp.org | Increased acid stability, improved oral bioavailability. scirp.org |
| 2nd Gen Azalide | Azithromycin | Ring expansion to a 15-membered ring (N at 9a). scirp.orgscirp.org | Enhanced stability, broader spectrum, improved pharmacokinetics. scirp.org |
| 3rd Gen Ketolide | Telithromycin, Cethromycin | Removal of C3-cladinose and oxidation to C3-keto; C11/C12 cyclic carbamate. nih.govnih.gov | Potent activity against macrolide-resistant strains, higher binding affinity. nih.gov |
Advanced in Vitro Studies and Non Antibacterial Biological Activities
Cellular Mechanisms of Action in Bacterial Systems (Beyond Ribosomal Inhibition)
While the principal antibacterial action of erythromycin (B1671065) involves binding to the 50S ribosomal subunit and inhibiting protein synthesis, further in vitro research has focused on its efficacy against specific pathogens and the development of resistance. fda.govfda.govpatsnap.com
The in vitro activity of erythromycin is quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. Erythromycin demonstrates in vitro MICs of 0.5 µg/mL or less against a significant majority (≥ 90%) of strains of certain microorganisms. fda.gov However, the clinical effectiveness for some of these has not been established in controlled trials. fda.gov
In vitro susceptibility data for erythromycin against several common respiratory pathogens are summarized below:
| Microorganism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Streptococcus pneumoniae | 0.03 - 0.12 | - | 0.12 |
| Staphylococcus aureus | 0.25 - 1 | - | - |
| Moraxella catarrhalis | - | - | 0.5 |
| Bordetella pertussis | - | 0.06 | 0.125 |
| Mycoplasma pneumoniae | 0.063 - 256 | 2 | 4 |
Data sourced from multiple in vitro studies. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. fda.govresearchgate.netszu.cz
For Bordetella pertussis, studies have shown that the MICs for erythromycin have remained in a narrow and low range over several decades, with the highest MICs being 0.125 mg/l. szu.cz It is suggested that an erythromycin concentration of 0.125 mg/l can be considered a cut-off between susceptible and non-susceptible strains of B. pertussis. szu.cz For Mycoplasma pneumoniae, the MIC₅₀ and MIC₉₀ values have been reported as 2 µg/mL and 4 µg/mL, respectively. researchgate.net
The emergence of staphylococci resistant to erythromycin can occur during a course of therapy. fda.gov In vitro studies have identified two principal mechanisms of resistance to erythromycin in streptococci and other bacteria:
Target-site modification : This is the most common mechanism and involves the methylation of the 23S rRNA component of the 50S ribosomal subunit. patsnap.commdpi.com This modification is mediated by ribosomal methylase enzymes encoded by the erm genes (erythromycin resistance methylase). mdpi.comoup.com This alteration reduces the binding affinity of macrolide, lincosamide, and streptogramin B antibiotics, leading to a resistance phenotype known as MLSB. mdpi.comoup.comoup.comnih.gov The MLSB phenotype can be expressed either constitutively (resistance to both erythromycin and clindamycin) or inducibly (resistance to erythromycin, but appearing susceptible to clindamycin in vitro, with resistance expressed only in the presence of an inducer like erythromycin). oup.comnih.gov The ermB gene is frequently associated with the MLSB phenotype. oup.comijcmas.com
Active efflux : This mechanism involves the active pumping of the antibiotic out of the bacterial cell, preventing it from reaching its ribosomal target. mdpi.comoup.com This is encoded by genes such as mef (macrolide efflux) and results in the M phenotype, which confers resistance to 14- and 15-membered macrolides like erythromycin but not to lincosamides or streptogramin B. oup.comnih.gov
In vitro techniques such as the double-disc diffusion test can be used to differentiate between these resistance phenotypes. ijcmas.com Genetic analysis using real-time PCR is employed to detect the presence of specific resistance genes like ermB and mefA/E. ijcmas.com Studies on viridans group streptococci have shown that the constitutive MLSB phenotype, often associated with the ermB gene, is a predominant mechanism of macrolide resistance. ijcmas.com
Modulation of Host Cellular Processes
Beyond its effects on bacteria, erythromycin ethylsuccinate has been shown to modulate various host cellular functions, including gastrointestinal motility and inflammatory responses.
Erythromycin and its derivatives are known to have significant prokinetic effects on the gastrointestinal tract. nih.gov This action is not related to its antimicrobial properties but rather to its ability to act as an agonist for the motilin receptor. nih.govsemanticscholar.orgreprocell.comsigmaaldrich.com Motilin is a peptide hormone that stimulates gastrointestinal motility. nih.gov
In vitro studies have demonstrated that erythromycin fortuitously binds to and stimulates motilin receptors on gastrointestinal smooth muscle cells, thereby mimicking the action of motilin. nih.govreprocell.comdroracle.aiselleckchem.com This interaction leads to increased gastrointestinal motility. nih.gov The concentrations of erythromycin required to induce 50% of the maximum contractile response in human muscle strips have been determined in vitro. selleckchem.com This agonistic activity on the motilin receptor is responsible for some of the common gastrointestinal side effects associated with erythromycin. nih.govsemanticscholar.org
A growing body of in vitro evidence suggests that erythromycin possesses anti-inflammatory and immunomodulatory properties independent of its antibacterial activity. oup.comnih.govdroracle.ai These effects are thought to contribute to its clinical efficacy in certain chronic inflammatory diseases. droracle.ai
In vitro studies have revealed several mechanisms for these effects:
Inhibition of Pro-inflammatory Cytokines : Erythromycin has been shown to inhibit the gene expression and production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8). nih.gov
Modulation of Neutrophil Function : It can have a direct effect on neutrophil function, which are key effector cells in inflammation. oup.com This includes reducing neutrophil accumulation and accelerating their apoptosis. oup.comnih.gov
Downregulation of Adhesion Molecules : Erythromycin can downregulate the expression of intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which are essential for the recruitment of inflammatory cells. nih.gov
Inhibition of Transcription Factors : The anti-inflammatory action of erythromycin may be mediated through the inhibition of transcriptional activation of nuclear factor-kappa B (NF-κB), a key regulator of the inflammatory response. nih.govnih.gov This inhibition appears to occur through a calcineurin-independent signaling pathway in T cells. nih.gov
Upregulation of Anti-inflammatory Proteins : Erythromycin has been demonstrated to upregulate the secreted homeostatic protein developmental endothelial locus-1 (DEL-1), which has an anti-neutrophil recruitment action. jci.org
In vitro studies have also explored the antiproliferative effects of erythromycin on eukaryotic cells. Research on Jurkat T cells, a human T-lymphocyte cell line, has shown that erythromycin can significantly inhibit T lymphocyte proliferation. nih.gov Furthermore, these studies indicated that erythromycin could induce apoptosis in these cells and that its derivatives might cause a cell cycle arrest in the G2/M phase. nih.gov This antiproliferative effect is suggested to be linked to the inhibition of NF-κB expression. nih.gov
Anti-parasitic Activity (e.g., Plasmodium falciparum)
In the realm of non-antibacterial biological activities, the potential for macrolide antibiotics to act against parasitic organisms has been a subject of scientific inquiry. While the broader class of macrolides, including erythromycin, has been investigated for anti-parasitic properties, dedicated in vitro studies focusing specifically on the activity of this compound against Plasmodium falciparum, the parasite responsible for the most severe form of malaria, are not extensively detailed in the available scientific literature.
Research into the anti-malarial effects of erythromycin derivatives has been conducted. For instance, studies on derivatives of erythromycin B have shown activity against the multi-drug-resistant K1 strain of P. falciparum. One such derivative, 5-desosaminyl erythronolide B ethyl succinate (B1194679), demonstrated an IC₅₀ value of 68.6 µM in an in vitro assessment of asexual growth inhibition. However, it is crucial to distinguish this from this compound, which is a derivative of erythromycin A.
The proposed mechanism for the anti-malarial action of erythromycin and its derivatives is the inhibition of protein synthesis within the parasite's apicoplast, a non-photosynthetic plastid essential for its survival. This is thought to occur through binding to the 50S subunit of the apicoplast ribosome, thereby disrupting the translation process.
Due to the absence of specific research findings for this compound's direct anti-parasitic activity against P. falciparum in the reviewed literature, a data table of its specific inhibitory concentrations cannot be provided. Further research is required to determine the precise in vitro efficacy of this compound against this parasite.
Analytical Methodologies in Erythromycin Ethylsuccinate Research
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental to the analysis of EES, allowing for its separation from related substances, impurities, and degradation products. High-Performance Liquid Chromatography and Thin Layer Chromatography are the most prominently used methods.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of Erythromycin (B1671065) Ethylsuccinate in both bulk drug substance and pharmaceutical formulations. tandfonline.com Reversed-phase (RP-HPLC) is the most common mode, utilizing a nonpolar stationary phase and a polar mobile phase.
Several stability-indicating HPLC methods have been developed to assay EES and separate it from its potential impurities and degradation products, such as Erythromycin A, Erythromycin B, and Erythromycin C. mit.edu One effective method employs an X-Terra™ C18 analytical column with a mobile phase consisting of a mixture of acetonitrile (B52724) and ammonium (B1175870) dihydrogen phosphate (B84403) buffer (pH 7.0) in a 60:40 ratio. mit.eduarabjchem.org Detection is typically performed using ultraviolet (UV) spectrophotometry at wavelengths around 205 nm or 215 nm. mit.edunih.gov The flow rate is often maintained at 1.0 mL/min or 1.5 ml/min. mit.edunih.gov To ensure the accuracy of results, it has been noted that working standard solutions of EES should be freshly prepared, as hydrolysis is time-dependent. mit.edu
The versatility of HPLC allows for method adjustments depending on the specific analytical goal. For instance, for applications compatible with mass spectrometry (MS), phosphoric acid in the mobile phase can be substituted with formic acid. sielc.comsielc.com The methods are generally validated for specificity, linearity, precision, accuracy, and robustness to ensure they are suitable for routine quality control assays. mit.eduarabjchem.org
| Stationary Phase (Column) | Mobile Phase | Flow Rate | Detection (UV) | Reference |
|---|---|---|---|---|
| X-Terra™ C18 (250 x 4.6 mm, 5 µm) | Acetonitrile : 0.025 M Ammonium Dihydrogen Phosphate Buffer (60:40, v/v), pH 7.0 | 1.0 mL/min | 205 nm | mit.edumit.edu |
| RSil C18 LL (25 cm x 4.6 mm I.D.) | Acetonitrile : 0.2 M Tetrabutylammonium Sulphate (pH 6.5) : 0.2 M Phosphate Buffer (pH 6.5) : Water | 1.5 mL/min | 215 nm | nih.gov |
| Newcrom R1 | Acetonitrile (MeCN), Water, and Phosphoric Acid | Not specified | Not specified | sielc.com |
| C18 Polymeric Column | 0.02 M Potassium Phosphate Dibasic Buffer (pH 9) : Acetonitrile (60:40) | 1.0 mL/min | 205 nm | nih.gov |
Thin Layer Chromatography (TLC) serves as a valuable qualitative tool in EES research. It is particularly useful for monitoring the progress of chemical reactions, such as the synthesis of EES from Erythromycin. google.com For instance, the reaction between erythromycin and ethyl succinyl chloride can be followed using a TLC system with a mobile phase of 10% methanol (B129727) in methylene (B1212753) chloride. google.com
TLC is also employed for more specialized analyses, such as determining the hydrophobicity of macrolide antibiotics, including EES. akjournals.comresearchgate.net A technique known as salting-out thin-layer chromatography (SOTLC) has been used for this purpose. akjournals.comresearchgate.net In this method, cellulose (B213188) serves as the adsorbent (stationary phase), and aqueous solutions of ammonium sulfate (B86663) at different concentrations are used as the mobile phase. akjournals.comresearchgate.net The resulting RM values can be used to calculate hydrophobicity parameters. akjournals.comresearchgate.net In one study, the TLC analysis of EES revealed an Rf value of 0.56. researchgate.net
Spectroscopic and Diffraction Methods for Structural Elucidation and Solvate Characterization
Spectroscopic and diffraction techniques are indispensable for confirming the molecular structure of this compound and characterizing its solid-state properties, such as polymorphism and the formation of solvates.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of EES. Both 1H and 13C NMR are used to confirm the molecular structure and have been employed in studies of EES degradation products, such as erythromycin A enol ether 2'-ethyl succinate (B1194679). researchgate.net Detailed kinetic studies have utilized NMR to investigate the reaction rates and degradation pathways of EES in acidic aqueous solutions, revealing that the enol ether and anhydroerythromycin A are in equilibrium with the parent compound. manchester.ac.uk Furthermore, NMR has been used to investigate the gelation mechanism of EES, indicating that intermolecular hydrogen bonds between EES and solvent molecules are crucial for the formation of solvate fibers. d-nb.infohep.com.cn
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the EES molecule and to study intermolecular interactions. The FTIR spectrum of EES shows characteristic absorption bands corresponding to its various functional groups. For example, peaks around 1741 cm-1 and 1698 cm-1 are attributed to the C=O stretching vibrations of the ester and carbonyl groups, respectively. d-nb.info Shifts in these peaks can provide evidence of intermolecular hydrogen bonding. d-nb.info In studies of EES solvates, a shift in the ester group peak to a lower wavenumber (e.g., 1736 cm-1) suggests its participation as a hydrogen bond acceptor in the formation of solvate fibers. d-nb.info This technique, often used in conjunction with thermal analysis, helps to differentiate between pure substances and pharmaceutical forms and to characterize different physical states of the compound. bch.ro
Powder X-ray Diffraction (PXRD) is a critical technique for analyzing the solid-state structure of this compound. It can distinguish between crystalline and amorphous forms of the compound, which can have different physical properties. google.com The PXRD pattern of crystalline EES shows a series of sharp diffraction peaks at specific 2θ angles, which act as a fingerprint for that particular crystalline lattice. d-nb.infobch.ro In contrast, an amorphous form will show broad halos instead of sharp peaks. google.com
Microscopic Techniques for Morphological Analysis (e.g., Scanning Electron Microscopy)
Scanning Electron Microscopy (SEM) is a pivotal technique for elucidating the surface topography and morphology of this compound. This analysis is crucial in various research and manufacturing contexts, such as crystallization, formulation development, and understanding physical phenomena like gelation.
Research into the crystallization of this compound has utilized SEM to analyze the influence of processes like oiling-out on the final crystal properties. acs.org Studies have shown that under certain conditions, this compound can form a semisolid, gel-like phase. d-nb.inforesearchgate.net SEM analysis of these gels reveals a three-dimensional network microstructure composed of intertwined fibers. d-nb.inforesearchgate.net These fibers are formed by the self-assembly of this compound and solvent molecules through intermolecular hydrogen bonds. d-nb.inforesearchgate.net The morphology of these structures can be influenced by solvent properties; for instance, changing the solvent can alter the diameter of the fibers. researchgate.net
In the development of advanced drug delivery systems, SEM is used to characterize the morphology of micro- and nanoparticles containing this compound. For example, when formulated into solid lipid nanoparticles (SLNs), SEM analysis can confirm their size and shape. One study reported the successful formulation of this compound into SLNs with a particle size of 398.9 nm. sciencetechindonesia.com Another study noted that the morphology of microparticles can be controlled by adjusting the preparation temperature. nih.gov SEM images of erythromycin-loaded microspheres prepared with a combination of PLGA/PCL revealed a smooth, porous surface with an average diameter of 15.62 µm. nih.gov
The table below summarizes findings from various studies using SEM for the morphological analysis of this compound formulations.
| Formulation/State | Observed Morphology | Key Findings |
| Gel-like Phase | 3D fibrillar network | Fibers are formed by intermolecular hydrogen bonds between EES and solvent molecules, creating a network structure. d-nb.inforesearchgate.net |
| Solid Lipid Nanoparticles (SLNs) | Spherical particles | The particle diameter was measured at 398.9±1.4 nm. The size can be influenced by the zeta potential value. sciencetechindonesia.com |
| PLGA/PCL Microspheres | Smooth, porous surface | The average diameter of the microspheres was found to be 15.62 µm. nih.gov |
| Crystals (Post Oiling-out) | Varies based on process | The nucleation mechanism and final crystal properties are significantly affected by the crystallization path. acs.org |
Current Trends and Future Directions in Erythromycin Ethylsuccinate and Macrolide Research
Strategies for Combating Antimicrobial Resistance
The rise of bacterial resistance to macrolides, including erythromycin (B1671065), poses a significant threat to their clinical efficacy. mdpi.com Bacteria have developed several mechanisms to counteract these antibiotics. mdpi.com The primary strategies to combat this resistance involve overcoming these bacterial defenses.
One of the most common resistance mechanisms is the modification of the antibiotic's target site on the bacterial ribosome. mdpi.comnumberanalytics.com This is often achieved through methylation of the 23S rRNA, a process mediated by erm genes, which prevents macrolides from binding effectively. mdpi.comfrontiersin.org Another significant mechanism is the active removal of the antibiotic from the bacterial cell by efflux pumps, encoded by genes such as msr and mef. mdpi.comnih.gov Additionally, bacteria can produce enzymes like esterases and phosphotransferases that inactivate the macrolide molecule. nih.govoup.com
To counter these mechanisms, several strategies are being pursued:
Combination Therapies: Combining macrolides with other classes of antibiotics, such as beta-lactams or fluoroquinolones, is a strategy to prevent or delay the emergence of resistance. numberanalytics.com This approach leverages different mechanisms of action to create a more robust antibacterial effect. numberanalytics.com
Antibiotic Potentiators: These are non-antibacterial compounds that, when used with an antibiotic, enhance its activity. nih.govnih.gov Efflux pump inhibitors (EPIs) are a key example; they block the pumps that expel macrolides from bacterial cells, thereby restoring their effectiveness. nih.gov
Anti-virulence Therapies: Instead of killing the bacteria directly, this approach targets virulence factors, which are molecules that contribute to the pathogen's ability to cause disease. numberanalytics.com This can reduce the severity of an infection and allow the host's immune system to clear the bacteria. numberanalytics.com
| Resistance Mechanism | Description | Counter-Strategy |
|---|---|---|
| Target Site Modification | Alteration of the 23S rRNA binding site, often by methylation (e.g., erm genes), reduces drug affinity. numberanalytics.comfrontiersin.org | Development of new derivatives that can bind to the modified ribosome (e.g., ketolides). numberanalytics.complos.org |
| Efflux Pumps | Active transport of the antibiotic out of the bacterial cell (e.g., msrA, mefA genes). mdpi.comnih.gov | Combination therapy with efflux pump inhibitors (EPIs). nih.gov |
| Enzymatic Inactivation | Bacterial enzymes (e.g., esterases, phosphotransferases) modify and inactivate the antibiotic. nih.govoup.com | Structural modification of the macrolide to prevent enzyme recognition. nih.gov |
Development of Novel Formulations and Derivatives
To address the limitations of older macrolides like erythromycin, including its instability in acidic environments and the growing issue of resistance, significant research has been dedicated to creating new derivatives and advanced formulations. scirp.orgnih.gov
The development of semi-synthetic derivatives has been a cornerstone of macrolide research. This began with modifications to the erythromycin A structure to improve its acid stability and pharmacokinetic profile, leading to the creation of second-generation macrolides such as clarithromycin (B1669154) and azithromycin (B1666446). mdpi.comscirp.orgresearchgate.net More recent efforts have focused on designing derivatives that can overcome established resistance mechanisms. nih.gov
Key developments in novel macrolide derivatives include:
Ketolides: This class of macrolides, which includes compounds like cethromycin (B1668416) and solithromycin (B1681048), is characterized by the replacement of the L-cladinose sugar at the C3 position with a keto group. numberanalytics.commdpi.com This modification helps them bind more tightly to the bacterial ribosome and makes them less susceptible to efflux-mediated resistance. numberanalytics.complos.org
Acylides: These are 3-O-acyl-erythromycin derivatives that have shown potent antibacterial activity. pnas.org
Macrolones: This newer class of hybrid antibiotics combines a macrolide scaffold with a quinolone 3-carboxylic group. mdpi.com Macrolones have demonstrated excellent potency against key erythromycin-resistant respiratory pathogens. mdpi.com
Siderophore Conjugates: An innovative approach involves linking macrolides to siderophores, which are iron-chelating molecules that bacteria use for iron uptake. researchgate.net This "Trojan horse" strategy aims to trick bacteria into transporting the antibiotic into the cell, enhancing its potency, particularly against Gram-negative bacteria. researchgate.net
In parallel with the development of new chemical entities, research into novel drug delivery systems aims to improve the performance of existing macrolides. Formulations such as nanoparticles, liposomes, and micelles are being explored to enhance the solubility, stability, and bioavailability of compounds like erythromycin. nih.gov For instance, encapsulating erythromycin in chitosan (B1678972) nanoparticles has been shown to prolong its release and maintain high activity against pathogenic bacteria. nih.gov
| Derivative Class | Example Compound(s) | Key Feature/Advantage |
|---|---|---|
| Ketolides | Cethromycin, Solithromycin | Effective against some macrolide-resistant strains due to modified binding. numberanalytics.com |
| Azalides | Azithromycin | Improved acid stability and broader spectrum of activity compared to erythromycin. scirp.orgresearchgate.net |
| Macrolones | - | Hybrid molecules with potent activity against resistant respiratory pathogens. mdpi.com |
| Acylides | - | Novel class of 3-O-acyl-erythromycin derivatives with potent antibacterial activity. pnas.org |
Exploration of Non-Antibacterial Therapeutic Potentials
Beyond their ability to kill bacteria, 14- and 15-membered macrolides, including erythromycin and its derivatives, possess significant anti-inflammatory and immunomodulatory properties. ersnet.orgnih.goversnet.org These effects are independent of their antimicrobial action and have opened up new avenues for therapeutic applications, particularly in chronic inflammatory diseases. archbronconeumol.orgscispace.com
The immunomodulatory effects of macrolides are multifaceted and involve interactions with various components of the host's immune system. frontiersin.orgclinicaltrials.gov A key and consistently reported effect is the reduction of neutrophilic inflammation. frontiersin.org Macrolides can decrease the accumulation of neutrophils at sites of inflammation, in part by reducing the production of pro-inflammatory cytokines like interleukin-8 (IL-8). ersnet.orgfrontiersin.org
Macrolides have been shown to modulate the production of various cytokines, with some studies indicating a more pronounced effect on T helper 2 (Th2) cytokines, such as IL-4 and IL-5, compared to T helper 1 (Th1) cytokines. frontiersin.org This suggests a potential role in managing allergic inflammatory conditions. frontiersin.org
The anti-inflammatory and immunomodulatory properties of macrolides have been investigated in several chronic respiratory diseases:
Diffuse Panbronchiolitis: Long-term, low-dose erythromycin therapy has been established as an effective treatment for this chronic inflammatory airway disease, significantly improving survival rates. ersnet.orgarchbronconeumol.org
Chronic Obstructive Pulmonary Disease (COPD): Macrolides may offer benefits to patients with COPD through their anti-inflammatory and immunomodulatory activities. scispace.com
Asthma and Cystic Fibrosis: Clinical improvements have been observed with macrolide administration in these conditions, although results can be controversial and require further study. archbronconeumol.org
Researchers are also exploring the development of "immunolides," which are macrolide derivatives designed to retain their anti-inflammatory properties while having reduced antimicrobial activity. scispace.com This could help minimize the risk of promoting antibiotic resistance when used for their immunomodulatory effects. scispace.com
| Effect | Mechanism/Target | Potential Therapeutic Application |
|---|---|---|
| Anti-inflammatory | Reduced neutrophil accumulation, decreased pro-inflammatory cytokines (e.g., IL-8). ersnet.orgfrontiersin.org | Chronic inflammatory airway diseases (e.g., Diffuse Panbronchiolitis, COPD). ersnet.orgscispace.com |
| Immunomodulatory | Modulation of cytokine production (Th1/Th2 balance), effects on lymphocyte and macrophage function. frontiersin.orgclinicaltrials.gov | Allergic diseases, post-transplant conditions. ersnet.orgfrontiersin.org |
| Gastrointestinal Prokinetic | Stimulates motilin receptors, accelerating gastric emptying. nih.gov | Gastroparesis. nih.gov |
| Mucoregulatory | Inhibition of mucus secretion and improvement of mucociliary clearance. ersnet.orgresearchgate.net | Chronic sinusitis, bronchiectasis. ersnet.orgresearchgate.net |
Advanced Pharmacokinetic Modeling and Simulation for New Macrolide Compounds
The development and regulatory approval of new drugs increasingly rely on advanced computational tools. Physiologically based pharmacokinetic (PBPK) modeling is a powerful in silico technique used to predict how a drug is absorbed, distributed, metabolized, and excreted (ADME) in the body. mdpi.comfrontiersin.org This mechanistic approach integrates a drug's physicochemical properties with physiological data to simulate its behavior in various populations and scenarios. mdpi.com
PBPK modeling is particularly valuable for macrolides, which can have complex pharmacokinetic profiles and a significant potential for drug-drug interactions (DDIs), often as inhibitors of cytochrome P450 enzymes like CYP3A4. researchgate.netnih.gov
Applications of PBPK modeling in macrolide research include:
Predicting Drug-Drug Interactions: PBPK models can simulate the impact of a macrolide on the metabolism of other drugs, and vice versa. For example, models have been developed for the fluoroketolide solithromycin to predict its DDI potential as both a substrate and inhibitor of CYP3A. nih.gov Similarly, PBPK models for clarithromycin have been used to gain new insights into its interactions with drugs like midazolam and digoxin. uni-heidelberg.de
Optimizing Dosing in Special Populations: PBPK modeling is instrumental in predicting appropriate dosing for pediatric patients, where physiological changes related to age significantly impact drug pharmacokinetics. mdpi.com A PBPK model for solithromycin was developed to support dosing recommendations in children from birth to 17 years. nih.gov
Guiding Clinical Trial Design: By simulating different dosing regimens and predicting outcomes, PBPK modeling can help optimize the design of clinical trials, potentially reducing the need for extensive clinical studies. mdpi.com
Rational Drug Design: Computational approaches, including molecular dynamics simulations and free energy calculations, are used in the rational design of new macrolide derivatives. pnas.orgresearchgate.net These methods can predict properties like solubility, membrane permeability, and binding affinity to the ribosome, helping to prioritize the most promising candidates for synthesis and experimental testing. pnas.org This allows for a more targeted and efficient drug discovery process. pnas.org
The use of these advanced modeling and simulation techniques accelerates the development of new macrolide compounds by providing crucial insights into their pharmacokinetic behavior and interaction potential early in the drug development pipeline. pnas.orgmdpi.com
Q & A
Basic Research Questions
Q. How does the pharmacokinetic conversion of erythromycin ethylsuccinate to its active base form influence experimental design in bioavailability studies?
- Methodological Answer : this compound is hydrolyzed to erythromycin base in vivo, with bioavailability studies requiring quantification of both forms. Use high-performance liquid chromatography-mass spectrometry (HPLC-MS) to differentiate between the ester and base forms in plasma samples. For tracer studies, employ isotope-labeled this compound (e.g., ¹³C or deuterated analogs) to track metabolic pathways . Compare area-under-the-curve (AUC) metrics against other erythromycin salts (e.g., estolate) to account for lower systemic exposure (1.6× reduced AUC for ethylsuccinate vs. estolate) .
Q. What methodological considerations are critical for addressing discrepancies in antimicrobial susceptibility testing (AST) data for this compound?
- Methodological Answer : Follow Clinical and Laboratory Standards Institute (CLSI) guidelines for AST, including broth microdilution or disk diffusion. Classify isolates using CLSI breakpoints (e.g., "Susceptible," "Intermediate") and validate results with parallel testing using reference strains. Address discrepancies by assessing inoculum size, pH sensitivity, and erythromycin’s macrolide-lincosamide-streptogramin B (MLSᴮ) resistance mechanisms via double-disk diffusion (D-test) .
Q. How does the chemical instability of this compound in aqueous solutions affect experimental reproducibility?
- Methodological Answer : this compound degrades in water (practically insoluble per USP standards). Use stability-indicating assays (e.g., UV spectrophotometry at 236 nm) to monitor degradation. Prepare fresh solutions in organic solvents (methanol or acetone) for in vitro studies and store lyophilized samples at -20°C with desiccants to prevent hydrolysis .
Advanced Research Questions
Q. What machine learning approaches are suitable for analyzing variability in large-scale this compound datasets?
- Methodological Answer : Apply hybrid algorithms like ELM-SAE (Extreme Learning Machine-Stacked Autoencoder) to classify datasets of varying magnitudes. Benchmark against SAE-BPNN (Stacked Autoencoder-Backpropagation Neural Network) and traditional ELM for precision (e.g., 92.4% accuracy for ELM-SAE vs. 85.1% for SAE-BPNN). Validate models using k-fold cross-validation and synthetic data augmentation to address class imbalance .
Q. How can in vitro models elucidate this compound’s CYP3A4-mediated drug interactions?
- Methodological Answer : Use human liver microsomes (HLMs) or hepatocyte cultures to assess CYP3A4 inhibition/induction. Quantify metabolite formation (e.g., erythromycin’s N-demethylation) via LC-MS/MS. Apply Michaelis-Menten kinetics to calculate inhibition constants (Kᵢ) and predict clinical interactions with substrates like warfarin or statins. Cross-reference with FDA Adverse Event Reporting System (FAERS) data for real-world validation .
Q. What role do isotope-labeled this compound analogs play in absorption, distribution, metabolism, and excretion (ADME) studies?
- Methodological Answer : Synthesize analogs like this compound-¹³C-d₃ to trace metabolic pathways. Use mass spectrometry to quantify isotopic enrichment in tissues or biofluids. Compare pharmacokinetic parameters (e.g., half-life, clearance) between labeled and unlabeled forms to validate bioavailability assumptions .
Q. How can preclinical models address conflicting data on this compound’s carcinogenic potential?
- Methodological Answer : Conduct 2-year rodent bioassays with dietary administration (up to 0.25% w/w). Evaluate histopathology for hepatocellular/cholestatic changes and compare with human hepatic adverse event reports. Use comet assays or γH2AX foci analysis to assess genotoxicity, addressing discrepancies from short-term vs. chronic exposure studies .
Q. What experimental strategies differentiate formulation-dependent pharmacokinetic outcomes between this compound salts?
- Methodological Answer : Compare dissolution profiles using USP Apparatus II (paddle method) at 37°C in simulated gastric fluid. For in vivo studies, administer equimolar doses of ethylsuccinate, stearate, and estolate to animal models, measuring plasma AUC and Cₘₐₓ. Use ANOVA to statistically evaluate formulation-dependent bioavailability differences .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
